2-(3-hydroxyphenyl)-4aH-quinazolin-4-one
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Overview
Description
2-(3-hydroxyphenyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a hydroxyphenyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 3-hydroxybenzaldehyde with anthranilamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired quinazolinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxy group on the phenyl ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity. Additionally, the quinazolinone core can interact with hydrophobic pockets within the target protein, further stabilizing the complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-4aH-quinazolin-4-one
- 2-(4-hydroxyphenyl)-4aH-quinazolin-4-one
- 2-(3-methoxyphenyl)-4aH-quinazolin-4-one
Uniqueness
2-(3-hydroxyphenyl)-4aH-quinazolin-4-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position allows for unique hydrogen bonding interactions and electronic effects, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,11,17H |
InChI Key |
ILAMYSPZMPIUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)C3=CC(=CC=C3)O)C=C1 |
Origin of Product |
United States |
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